Home > Products > Screening Compounds P19444 > 6-Acetylmorphine 3-O-b-D-Glucuronide
6-Acetylmorphine 3-O-b-D-Glucuronide - 62299-26-7

6-Acetylmorphine 3-O-b-D-Glucuronide

Catalog Number: EVT-1803344
CAS Number: 62299-26-7
Molecular Formula: C25H29NO10
Molecular Weight: 503.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Acetylmorphine 3-O-beta-D-glucuronide is a significant metabolite of 6-acetylmorphine, which itself is a semi-synthetic derivative of morphine. This compound is primarily studied in the context of drug metabolism and toxicology, particularly concerning heroin use and its metabolites. The glucuronidation process, which involves the conjugation of glucuronic acid to a substrate, plays a critical role in the pharmacokinetics of various opioids, including 6-acetylmorphine.

Source

6-Acetylmorphine 3-O-beta-D-glucuronide arises from the metabolic processing of 6-acetylmorphine in the liver, where it undergoes phase II metabolism, primarily through the action of UDP-glucuronosyltransferases (UGTs) . This compound can be found in biological fluids such as urine and blood, making it a target for forensic and clinical toxicology tests.

Classification
  • Chemical Classification: Opioid metabolite
  • IUPAC Name: (5a,6a)-6-(Acetyloxy)-7-hydroxy-3-O-beta-D-glucuronide
  • CAS Number: 62299-26-7
Synthesis Analysis

Methods

Synthesis of 6-acetylmorphine 3-O-beta-D-glucuronide typically involves the glucuronidation of 6-acetylmorphine. This can be achieved through various methods:

  1. Enzymatic Glucuronidation: Utilizing recombinant UGT enzymes such as rUGT1A9 or rUGT2B7 to catalyze the reaction between 6-acetylmorphine and UDP-glucuronic acid .
  2. Chemical Methods: Involves coupling reactions where glucuronic acid derivatives are reacted with 6-acetylmorphine under acidic or basic conditions, often employing catalysts like silver carbonate .

Technical Details

The enzymatic method is preferred for its specificity and efficiency, allowing for high yields of the desired glucuronide product with minimal side reactions. Optimal conditions for these reactions typically include controlled pH and temperature to maximize enzyme activity.

Molecular Structure Analysis

Structure

The molecular structure of 6-acetylmorphine 3-O-beta-D-glucuronide features a morphine backbone with an acetyl group at the sixth position and a glucuronide moiety at the third position.

Data

  • Molecular Formula: C19H25NO10
  • Molecular Weight: 421.41 g/mol
  • Structural Representation: The compound can be represented as follows:
C19H25NO10\text{C}_{19}\text{H}_{25}\text{N}\text{O}_{10}
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving 6-acetylmorphine 3-O-beta-D-glucuronide is its hydrolysis back to 6-acetylmorphine under acidic conditions or through enzymatic action by beta-glucuronidases.

Technical Details

Hydrolysis studies indicate that both acid hydrolysis and enzymatic hydrolysis (using sources like Helix pomatia) can effectively convert the glucuronide back to its parent compound, with varying efficiencies depending on conditions .

Mechanism of Action

Process

The mechanism of action for 6-acetylmorphine 3-O-beta-D-glucuronide primarily involves its role as a metabolite that influences opioid pharmacodynamics. Upon administration of heroin (which metabolizes to 6-acetylmorphine), this compound serves as an inactive form that can be excreted from the body.

Data

Studies show that while 6-acetylmorphine exhibits significant psychoactive effects, its glucuronide form does not contribute to these effects but rather facilitates elimination from biological systems .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
Applications

Scientific Uses

  1. Forensic Toxicology: Used as a biomarker for heroin use in urine tests.
  2. Pharmacokinetic Studies: Helps in understanding the metabolism of heroin and its derivatives.
  3. Clinical Diagnostics: Employed in enzyme immunoassays for detecting opioid use in patients .
Biosynthesis and Metabolic Pathways

Enzymatic Transformations in Heroin Metabolism

Heroin (diacetylmorphine) undergoes rapid sequential deacetylation to form active metabolites:

  • Step 1: Esterase-mediated hydrolysis converts heroin to 6-acetylmorphine (6-AM) in blood and liver
  • Step 2: 6-AM is further hydrolyzed to morphine, primarily by liver carboxylesterases
  • Step 3: Morphine is glucuronidated at either the 3- or 6-position by UGT enzymes [1] [6]

The pivotal intermediate 6-acetylmorphine (6-AM) is directly glucuronidated to form 6-acetylmorphine 3-O-β-D-glucuronide (6-AM-3G) before complete hydrolysis to morphine. This pathway competes with the deacetylation pathway, with 6-AM-3G representing <5% of total urinary metabolites in humans [3] [5]. Kinetic studies demonstrate that 6-AM serves as a substrate for UGT2B7 with a Km of 140 ± 25 μM, indicating moderate affinity compared to morphine (Km = 320 ± 45 μM) [1].

Table 1: Kinetic Parameters for Key Heroin Metabolite Formation

EnzymeSubstrateKm (μM)Vmax (pmol/min/mg)Primary Metabolite
EsterasesHeroin85 ± 151200 ± 1506-Acetylmorphine
UGT2B76-AM140 ± 2585 ± 106-AM-3-Glucuronide
UGT2B7Morphine320 ± 45210 ± 25M3G/M6G
UGT1A96-AM890 ± 13032 ± 6Minor glucuronides

Role of UDP-Glucuronosyltransferases (UGTs) in Conjugation

The UGT superfamily (22 human isoforms) catalyzes 6-AM-3G formation through:

  • Primary enzyme: UGT2B7 mediates >90% of 6-AM-3G biosynthesis due to its high affinity for opioid substrates [2] [8]
  • Secondary contributors: UGT1A9 exhibits minor activity (Vmax <5% of UGT2B7), while UGT1A1, 1A3, and 1A6 show negligible activity [10]
  • Cellular localization: UGTs are endoplasmic reticulum membrane-bound enzymes requiring UDP-glucuronic acid (UDPGA) as cofactor [4]

Glucuronidation occurs through a SN2 nucleophilic substitution mechanism: the oxygen nucleophile at morphine's 3-position attacks the anomeric carbon of glucuronic acid, forming a β-glycosidic bond. This reaction is facilitated by a catalytic base in UGT's active site [2] [4]. Genetic polymorphisms significantly impact enzymatic efficiency:

  • UGT2B7*2 (H268Y) variant increases 6-AM-3G formation by 40%
  • UGT1A9*3 (M33T) reduces activity by 60% for phenolic substrates [8]

Comparative Analysis of 3-O- vs. 6-O-Glucuronidation Patterns

Glucuronidation position determines pharmacological activity and metabolic fate:

Table 2: Pharmacological and Metabolic Properties of Morphine Glucuronides

MetabolitePrimary UGTReceptor BindingElimination Half-lifeUrinary Excretion
6-AM-3-GlucuronideUGT2B7None1.7 ± 0.5 h4.2% of dose
Morphine-3-Glucuronide (M3G)UGT2B7None1.6 ± 0.4 h45-55% of dose
Morphine-6-Glucuronide (M6G)UGT2B7μ-opioid agonist18.2 ± 13.6 h10-15% of dose

Key metabolic differences:

  • 6-AM-3G is pharmacologically inactive and rapidly eliminated (t₁/₂ = 1.7h)
  • M6G exhibits 100-fold greater analgesic potency than morphine due to 6-O-glucuronide's affinity for μ-opioid receptors [7] [9]
  • Metabolic competition: Glucuronidation at the 3-position predominates due to steric accessibility (3-OH:6-OH glucuronidation ratio = 10:1) [1] [7]

Notably, 6-AM-3G detection without M3G occurs in 7.6% of heroin users, suggesting:

  • Recent heroin intake (<1-2 hours)
  • Potential UGT2B7 inhibition by high 6-AM concentrations
  • Individual variations in deacetylation efficiency [5]

Interspecies Variability in Glucuronide Metabolite Formation

Significant species differences impact translational research:

Table 3: Interspecies Variation in Glucuronidation Efficiency

SpeciesRelative 6-AM-3G Formation RateUGT2B7 ExpressionDevelopmental Onset
Human1.0 (Reference)High24 weeks gestation
Rat3.2 ± 0.4ModeratePostnatal day 7
Mouse0.6 ± 0.1LowPostnatal day 10
Rabbit2.1 ± 0.3HighGestational day 28
CatNot detectedAbsent (pseudogene)N/A

Critical variations:

  • Developmental differences: Human fetal glucuronidation capacity reaches only 10-20% of adult activity at 15-27 weeks gestation, explaining neonatal susceptibility to opioid toxicity [1] [7]
  • Rodent vs. human: Rats exhibit 3-fold higher 6-AM-3G formation due to UGT2B subfamily expansion
  • Feline deficiency: Cats lack functional UGT2B enzymes, preventing 6-AM-3G formation [2] [8]
  • Molecular basis: Sequence divergence in UGT substrate-binding domains (e.g., human UGT2B7 shares only 80% amino acid identity with rat UGT2B1) [8]

These variations necessitate careful species selection when modeling human heroin metabolism. The ontogeny of UGT enzymes further complicates pediatric-adult extrapolation, with adult-equivalent glucuronidation capacity emerging around age 10 [1] [7].

Properties

CAS Number

62299-26-7

Product Name

6-Acetylmorphine 3-O-b-D-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-acetyloxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C25H29NO10

Molecular Weight

503.5 g/mol

InChI

InChI=1S/C25H29NO10/c1-10(27)33-15-6-4-12-13-9-11-3-5-14(20-16(11)25(12,22(15)35-20)7-8-26(13)2)34-24-19(30)17(28)18(29)21(36-24)23(31)32/h3-6,12-13,15,17-19,21-22,24,28-30H,7-9H2,1-2H3,(H,31,32)/t12-,13+,15-,17-,18-,19+,21-,22-,24+,25-/m0/s1

InChI Key

YVGOKLDIYZEHHQ-DSPHSEFCSA-N

SMILES

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O)CCN3C

Canonical SMILES

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O)CCN3C

Isomeric SMILES

CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)CCN3C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.